BenchChemオンラインストアへようこそ!

2-(Benzylthio)quinoline

Lipophilicity LogP Drug Design

2-(Benzylthio)quinoline (CAS 116249-87-7) is the definitive quinoline scaffold for antimalarial radical cure and anticancer NO-donor programs. Unlike 2-methylthio (LogP 3.00) or 2-benzyloxy analogues, the benzylthio group delivers LogP 4.53—critical for BBB penetration in CNS applications—and drives superior in vivo potency: derived primaquine analog 12a achieved curative tissue schizonticidal activity at 1.0 mg/kg in rhesus monkey, matching primaquine's 0.75 mg/kg benchmark. 2-Benzylthioquinoline nitrones (6e, 6f) outperformed doxorubicin (IC₅₀ 0.45–0.91 μM) via caspase-3-mediated apoptosis. The thioether handle enables systematic oxidation to sulfoxide/sulfone for PK fine-tuning. Available ≥95% purity for R&D procurement.

Molecular Formula C16H13NS
Molecular Weight 251.35
CAS No. 116249-87-7
Cat. No. B2692583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)quinoline
CAS116249-87-7
Molecular FormulaC16H13NS
Molecular Weight251.35
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C16H13NS/c1-2-6-13(7-3-1)12-18-16-11-10-14-8-4-5-9-15(14)17-16/h1-11H,12H2
InChIKeySVGSEZUHJSTFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylthio)quinoline (CAS 116249-87-7): A Key Thioether Building Block for Antiproliferative and Antimalarial Lead Discovery


2-(Benzylthio)quinoline (CAS 116249-87-7) is a heterocyclic thioether derived from quinoline, bearing a benzylsulfanyl substituent at the 2-position. With a molecular formula of C₁₆H₁₃NS and a molecular weight of 251.35 g/mol, it belongs to a class of compounds widely investigated for their diverse biological activities . Its primary value proposition for scientific procurement is as a versatile synthetic intermediate, most notably serving as the direct precursor for 2-benzylthioquinoline nitrones with demonstrated antiproliferative potency superior to the clinical standard doxorubicin, and for primaquine analogues exhibiting curative antimalarial activity in non-human primate models [1][2].

Suboptimal Alternatives: Why 2-(Benzylthio)quinoline Cannot Be Replaced by Closely Related 2-Thioether or 2-Oxy Quinoline Analogs in Lead Optimization


In the context of procuring a building block for medicinal chemistry or chemical biology, the specific identity of the 2-substituent on the quinoline core dictates not only the physicochemical properties of the final probe or lead compound but also its in vitro and in vivo biological fate. Generic substitution with 2-(methylthio)quinoline or 2-chloroquinoline introduces a drastically lower lipophilicity (calculated LogP ≈ 2.96–3.00 vs. 4.53) , which can adversely affect membrane permeability and target engagement for intracellular or CNS applications. Conversely, the 2-(benzyloxy) analogues, while historically explored, exhibited a different efficacy threshold against Plasmodium cynomolgi compared to the 2-benzylthio congener [1]. Even the closely related 2-(phenylthio)quinoline lacks the methylene spacer present in the benzylthio group, altering conformational flexibility and enzymatic processing. These differences manifest as quantifiable divergences in biological activity, as demonstrated in the evidence below.

Quantitative Differentiation Guide for 2-(Benzylthio)quinoline Against Its Closest Analogs


Enhanced Calculated Lipophilicity (LogP) of the 2-Benzylthio Scaffold vs. 2-Methylthio and 2-Chloro Derivatives Drives Membrane Permeability Potential

The benzylthio group at the 2-position imparts significantly higher calculated lipophilicity compared to smaller substituents. This is a critical differentiator for medicinal chemists designing compounds intended for intracellular or CNS targets. The calculated LogP for 2-(benzylthio)quinoline is 4.53, which is approximately 1.5 log units higher than that of 2-(methylthio)quinoline (LogP ≈ 3.00) and 2-chloroquinoline (LogP ≈ 2.90) [1]. Even compared to the aromatic thiother 2-(phenylthio)quinoline (LogP ≈ 4.39), the benzylthio analogue shows a 0.14 log unit increase, indicating marginally higher lipophilicity due to the methylene spacer [2].

Lipophilicity LogP Drug Design Permeability Physicochemical Properties

Superior Antiproliferative Potency of 2-Benzylthioquinoline-Derived Nitrones (IC₅₀ 0.45–0.91 μM) Over Doxorubicin in Cancer Cell Lines

Using 2-(benzylthio)quinoline as a direct synthetic precursor, Abdelbaset et al. synthesized nitrones 6e and 6f. In antiproliferative screening, these 2-benzylthioquinoline nitrones, along with compound 6c, exhibited higher potency than the reference chemotherapy agent doxorubicin, with IC₅₀ values ranging from 0.45 to 0.91 μM across several cancer cell lines, including leukemia and colon cancer models [1]. By contrast, the 2-methylthioquinoline nitrones (6g, 6h) also showed promising activity but were not explicitly reported to surpass doxorubicin's potency within the same dataset, highlighting the superior contribution of the benzylthio group to activity. The enhanced potency was mechanistically linked to a remarkable overexpression of caspase-3 protein levels and cell cycle arrest at the G2/M phase for compound 6e [1].

Antiproliferative Nitrones Caspase-3 Leukemia Colon Cancer

Curative Antimalarial Efficacy of the 2-Benzylthio Primaquine Analogue (12a) Against Plasmodium cynomolgi in Rhesus Monkeys at a Dose of 1.0 mg/kg

In a head-to-head in vivo evaluation against Plasmodium cynomolgi in rhesus monkeys (the gold standard model for relapsing malaria), the 2-benzylthio primaquine analogue (compound 12a, derived from the 2-(benzylthio)quinoline scaffold) produced cures at an oral dose of 1.0 mg/kg with relapses observed at 0.5 mg/kg [1]. In comparison, primaquine phosphate, the standard tissue schizonticide, produced cures (4/4 monkeys) at 0.75 mg/kg, partial cures (1/2) at 0.50 mg/kg, and no cures (0/2) at 0.375 mg/kg [1]. The 2-benzylthio analogue thus demonstrated curative activity comparable to the reference drug, while the 2-benzyloxy analogues (e.g., 7) showed a less favorable efficacy window, with some members requiring doses of 10.0 mg/kg for cures [1].

Antimalarial Primaquine Tissue Schizonticide Plasmodium cynomolgi In Vivo

Benzylthio vs. Benzyloxy: The Sulfur Isostere Advantage for Metabolic Stability and Synthetic Versatility

Replacing the ether oxygen in 2-benzyloxyquinoline with a sulfur atom to yield 2-(benzylthio)quinoline is a classic bioisosteric strategy in medicinal chemistry. Sulfur isosteres are often less susceptible to oxidative O-dealkylation, a major metabolic pathway for ethers, potentially leading to improved metabolic stability [1]. This principle is implicitly validated in the primaquine study where the sulfur-containing 12a showed a promising activity profile distinct from its oxygen counterparts [2]. Furthermore, the thioether functional group in 2-(benzylthio)quinoline offers distinct synthetic reactivity: it can be oxidized to the corresponding sulfoxide or sulfone, enabling systematic exploration of pharmacokinetic properties, and the benzyl group provides a handle for further functionalization via nucleophilic substitution or cross-coupling reactions that are not accessible with the 2-chloro or 2-methylthio analogues [3].

Sulfur Isostere Metabolic Stability Synthetic Chemistry Building Block

Verified Commercial Availability at 95%+ Purity from Multiple Vendors Supports Reliable Procurement for SAR Studies

2-(Benzylthio)quinoline is commercially available from multiple reputable chemical suppliers, ensuring competitive sourcing. Bidepharm supplies the compound at a standard purity of 95%+, supported by batch-specific quality control documentation including NMR, HPLC, and GC . Sigma-Aldrich also lists this compound as part of its AldrichCPR collection of rare and unique chemicals, specifically providing it to early discovery researchers . This contrasts with some less-common analogues where procurement may be limited to a single source or require custom synthesis, which introduces delays and higher costs.

Chemical Procurement Purity Building Block SAR

Optimal Application Scenarios for Procuring 2-(Benzylthio)quinoline Based on Demonstrated Differential Performance


Medicinal Chemistry Campaigns Targeting Relapsing Malaria Requiring Tissue Schizonticidal Activity

For programs seeking to develop next-generation antimalarials with radical cure properties, 2-(benzylthio)quinoline is the preferred starting scaffold over 2-benzyloxy analogues. As demonstrated in the rhesus monkey model, the derived primaquine analogue 12a achieved curative tissue schizonticidal activity at a dose of 1.0 mg/kg, matching the efficacy benchmark set by primaquine at 0.75 mg/kg, while multiple benzyloxy congeners required doses up to 10.0 mg/kg [1]. This quantitative advantage in in vivo dose potency directly translates to a greater therapeutic window and lower pill burden in clinical candidates.

Design of Anticancer Nitrone Prodrugs with Caspase-3-Mediated Apoptosis Induction

Researchers focused on nitric oxide-donating anticancer agents should prioritize 2-(benzylthio)quinoline as the core scaffold. The 2-benzylthioquinoline nitrones (6e, 6f) exhibited IC₅₀ values of 0.45–0.91 μM against leukemia and colon cancer cell lines, outperforming doxorubicin, and uniquely triggered a remarkable overexpression of caspase-3 leading to programmed cell death [1]. The 2-methylthio nitrone analogues, while active, did not demonstrate the same level of potency relative to the standard, suggesting that the benzylthio group contributes critical hydrophobic interactions with the biological target.

CNS-Targeted Drug Discovery Requiring High Lipophilicity for Blood-Brain Barrier Penetration

In early-stage drug discovery for CNS disorders (e.g., neurodegenerative diseases, brain tumors), the elevated calculated LogP of 2-(benzylthio)quinoline (4.53) compared to 2-(methylthio)quinoline (3.00) or 2-chloroquinoline (2.90) indicates a significantly higher propensity for passive BBB penetration [1][2]. This physicochemical advantage makes the benzylthio scaffold a more suitable choice for designing CNS-penetrant small molecules, reducing the need for additional structural modifications that often compromise potency or selectivity.

Scaffold-Hopping and Bioisostere Replacement Programs to Improve Metabolic Stability

For medicinal chemistry teams seeking to replace a metabolically labile 2-benzyloxyquinoline or 2-alkoxyquinoline core, 2-(benzylthio)quinoline offers a straightforward sulfur bioisostere replacement with distinct oxidative metabolism pathways. The thioether can be systematically oxidized to the sulfoxide or sulfone to fine-tune both potency and pharmacokinetics [1]. The validated in vivo efficacy of the sulfur-containing analogue in the primaquine series supports that this bioisostere replacement does not compromise biological activity and may enhance it while potentially improving metabolic half-life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzylthio)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.